molecular formula C9H14N2O3S B2684938 N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide CAS No. 1158612-77-1

N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide

Cat. No.: B2684938
CAS No.: 1158612-77-1
M. Wt: 230.28
InChI Key: YSCOZSZJUXEGIS-UHFFFAOYSA-N
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Description

N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide is a heterocyclic compound that contains both a morpholine ring and a thiolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and sulfur atoms in its structure contributes to its unique chemical properties.

Mechanism of Action

Target of Action

N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide is a complex compound that has been found to interact with various targets. It has been reported to be involved in the catalytic selective oxidation of alcohols to aldehydes and ketones . The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites .

Mode of Action

The interaction of N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide with its targets involves a series of biochemical reactions. The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites via an ultrasound-assisted method . Then, MnO2 nanoparticles are formed on the surface of the polymer functionalized magnetic nanocomposites .

Biochemical Pathways

N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide affects the biochemical pathway of the selective aerobic oxidation of alcohols to aldehydes and ketones . This process involves the formation of MnO2 nanoparticles on the surface of the polymer functionalized magnetic nanocomposites .

Result of Action

The result of the action of N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide is the selective aerobic oxidation of alcohols to aldehydes and ketones . This process is facilitated by the MnO2 nanoparticles formed on the surface of the polymer functionalized magnetic nanocomposites .

Action Environment

The action of N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide can be influenced by various environmental factors. For instance, the ultrasound-assisted method used in the polymerization process may affect the compound’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide typically involves the reaction of morpholine with a thiolane derivative under controlled conditions. One common method includes the use of a thiolane-2,3-dione as a starting material, which reacts with morpholine in the presence of a suitable catalyst to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-50°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiolane ring can be reduced to form alcohol derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds or alkylating agents are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a morpholine ring and a thiolane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c12-8-7(1-6-15-8)10-9(13)11-2-4-14-5-3-11/h7H,1-6H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCOZSZJUXEGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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